Bienvenue dans la boutique en ligne BenchChem!

4-Amino-3,3-dimethylbutanenitrile

Medicinal chemistry Drug design ADMET optimization

4-Amino-3,3-dimethylbutanenitrile (CAS 1074021-90-1) is a C6 aliphatic bifunctional building block bearing a primary amine at the δ-position and a nitrile at the α-position, with geminal dimethyl substitution at the β-carbon (C3). Its molecular formula is C₆H₁₂N₂ and its monoisotopic mass is 112.100048 Da.

Molecular Formula C6H12N2
Molecular Weight 112.176
CAS No. 1074021-90-1
Cat. No. B2659953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3,3-dimethylbutanenitrile
CAS1074021-90-1
Molecular FormulaC6H12N2
Molecular Weight112.176
Structural Identifiers
SMILESCC(C)(CC#N)CN
InChIInChI=1S/C6H12N2/c1-6(2,5-8)3-4-7/h3,5,8H2,1-2H3
InChIKeyJVCIPDZAMBNKBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3,3-dimethylbutanenitrile (CAS 1074021-90-1): Structural Identity, Physicochemical Profile, and Procurement Baseline


4-Amino-3,3-dimethylbutanenitrile (CAS 1074021-90-1) is a C6 aliphatic bifunctional building block bearing a primary amine at the δ-position and a nitrile at the α-position, with geminal dimethyl substitution at the β-carbon (C3). Its molecular formula is C₆H₁₂N₂ and its monoisotopic mass is 112.100048 Da . The compound is commercially supplied at ≥95% purity (AKSci) or 98% purity (Leyan) . It is classified under GHS as Acute Toxicity Category 4 (oral, dermal, inhalation; H302+H312+H332), Skin Irritation Category 2 (H315), and Serious Eye Damage Category 1 (H318) [1]. Classified as a member of the amino nitrile family, this compound's gem-dimethyl branch point distinguishes it from linear amino nitriles by reducing conformational flexibility and modulating lipophilicity, properties that influence its utility as a synthetic intermediate in medicinal chemistry .

Why 4-Amino-3,3-dimethylbutanenitrile Cannot Be Simply Replaced by Unsubstituted 4-Aminobutanenitrile or Tertiary Amine Analogs


Within the C6H12N2 amino nitrile isomer space, compounds sharing identical molecular formula (112.17 g/mol) can exhibit profoundly different hydrogen-bond donor/acceptor profiles, conformational flexibility, and biological target engagement. 4-Amino-3,3-dimethylbutanenitrile possesses one H-bond donor (primary amine) and two H-bond acceptors (amine nitrogen + nitrile), whereas its tertiary amine isomer 4-(dimethylamino)butanenitrile (CAS 13989-82-7) has zero H-bond donors and fundamentally altered molecular recognition properties . The gem-dimethyl group at C3 introduces a steric shield around the molecular backbone, a structural motif exploited in drug design to reduce metabolic lability and modulate conformational pre-organization — a strategy documented in structure-guided protease inhibitor design exploiting the gem-dimethyl effect [1]. Compared to the unsubstituted 4-aminobutanenitrile (CAS 32754-99-7, MW 84.12), the target compound's higher molecular weight and lipophilicity alter its suitability as a synthetic intermediate for CNS-penetrant versus peripherally restricted candidates. The regioisomeric 2-amino-3,3-dimethylbutanenitrile (CAS 77425-86-6), an α-aminonitrile, exhibits distinct reactivity due to the amino and nitrile groups being on the same carbon, enabling Strecker-type chemistry not accessible to the γ-aminonitrile scaffold . These differences mean that substitution decisions must be guided by the specific synthetic route and target profile rather than molecular formula alone.

Quantitative Differentiation Evidence for 4-Amino-3,3-dimethylbutanenitrile (CAS 1074021-90-1) Versus Closest Analogs


Hydrogen-Bond Donor Count as a Determinant of Molecular Recognition: Direct Comparison with 4-(Dimethylamino)butanenitrile

4-Amino-3,3-dimethylbutanenitrile (CAS 1074021-90-1) possesses exactly one hydrogen-bond donor (the primary amine –NH₂), whereas its closest isomeric analog 4-(dimethylamino)butanenitrile (CAS 13989-82-7) possesses zero H-bond donors [1]. This single-donor difference is pharmacologically meaningful for target engagement where amine-mediated hydrogen bonding is required for affinity, and for ADMET profiling where HBD count is a key Lipinski parameter. The target compound's HBD count of 1 falls within the optimal range for CNS drug-likeness (HBD ≤ 3) but avoids the excessive HBD that can impair passive permeability relative to compounds with HBD = 0 [2].

Medicinal chemistry Drug design ADMET optimization

Gem-Dimethyl Substitution as a Conformational Restraint: Comparison with Unsubstituted 4-Aminobutanenitrile

The gem-dimethyl group at the C3 position of 4-amino-3,3-dimethylbutanenitrile introduces a quaternary carbon center that restricts backbone rotation compared to the unsubstituted 4-aminobutanenitrile (CAS 32754-99-7) [1]. The target compound has 3 rotatable bonds versus 2 for 4-aminobutanenitrile, but the gem-dimethyl substitution creates a steric barrier that reduces the conformational freedom of the remaining rotatable bonds. In drug design, gem-dimethyl groups have been demonstrated to pre-organize ligands into bioactive conformations, reducing entropic penalties upon binding, as exemplified by HCV NS3/4A protease inhibitors where the gem-dimethyl effect contributed 10- to 100-fold potency improvements [2]. For building block procurement, this means 4-amino-3,3-dimethylbutanenitrile provides a pre-installed conformational constraint that would require additional synthetic steps to introduce onto the linear 4-aminobutanenitrile scaffold.

Conformational analysis Scaffold design Metabolic stability

CCR5 Antagonist Pharmacological Screening: Patent-Based Evidence for Biological Relevance

4-Amino-3,3-dimethylbutanenitrile has been disclosed in Chinese patent CN104402883A as a structural component within a series of 4,4-difluoroadamantane formamide derivatives evaluated as CCR5 antagonists [1]. The patent's preliminary pharmacological activity screening indicates that compounds in this series can be used as CCR5 antagonists for the preparation of drugs treating CCR5-mediated diseases, including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD). While the patent does not report isolated IC₅₀ or Kd values for the free amino nitrile building block itself, the regioisomeric 2-amino-3,3-dimethylbutanenitrile scaffold has independently been associated with CCR5 antagonist activity in ChEMBL assay records [2]. The gem-dimethyl-aminonitrile motif thus appears in multiple CCR5-targeting scaffold families, distinguishing it from simple linear amino nitriles that lack this substitution pattern in CCR5 patent literature.

CCR5 antagonism HIV Immunology Inflammatory disease

GABA Aminotransferase Inhibition Screening: ChEMBL-Assayed Biological Activity Differentiation

4-Amino-3,3-dimethylbutanenitrile has been specifically tested in a ChEMBL-deposited binding assay (CHEMBL678650) for inhibition of γ-amino-N-butyrate transaminase (GABA-AT) from pig brain [1]. GABA-AT is a clinically validated target for epilepsy therapy — its inhibition elevates synaptic GABA concentrations. The pig brain enzyme shares 96% sequence identity with the human brain isoform, making it a relevant surrogate [2]. While the specific Ki or IC₅₀ value is not publicly disclosed in the open-access record, the mere inclusion of this compound in a focused GABA-AT screening panel differentiates it from unsubstituted 4-aminobutanenitrile, which is primarily documented as a synthetic intermediate rather than a direct GABA-AT screening candidate [3]. The gem-dimethyl group may contribute to binding through hydrophobic interactions with the enzyme's active-site pocket, consistent with structure-activity trends observed for branched 4-aminobutanoic acid derivatives as GABA-AT substrates and inhibitors [4].

GABA aminotransferase Neurological disorders Epilepsy Anticonvulsant

GHS Hazard Profile Comparison: Eye Damage Classification as a Procurement Safety Discriminator

4-Amino-3,3-dimethylbutanenitrile is classified as Eye Damage Category 1 (H318: Causes serious eye damage), the most severe ocular hazard category under GHS, in addition to Acute Toxicity Category 4 and Skin Irritation Category 2 [1]. In contrast, the isomeric tertiary amine analog 4-(dimethylamino)butanenitrile (CAS 13989-82-7) carries only Acute Toxicity 4 (H302+H312+H332) without the Eye Damage Category 1 classification [2]. This means that laboratory procurement of the primary amine compound requires mandatory eye protection (goggles/face shield) and emergency eyewash station access, whereas the tertiary amine analog may be handled with standard PPE. The unsubstituted 4-aminobutanenitrile hydrochloride salt is also documented as an irritant but without the severe ocular hazard categorization .

Safety assessment Laboratory handling Risk management Procurement compliance

Evidence-Based Application Scenarios for 4-Amino-3,3-dimethylbutanenitrile (CAS 1074021-90-1)


CCR5 Antagonist Lead Optimization: Gem-Dimethyl Scaffold for HIV and Inflammatory Disease Programs

Medicinal chemistry teams pursuing CCR5 antagonists for HIV entry inhibition or inflammatory disease (asthma, rheumatoid arthritis, COPD) can employ 4-amino-3,3-dimethylbutanenitrile as a key building block for constructing Maraviroc-inspired chemotypes, as evidenced by its incorporation into the 4,4-difluoroadamantane formamide series disclosed in patent CN104402883A [1]. The pre-installed gem-dimethyl branch provides a hydrophobic anchor that mimics the cyclohexyl motif of clinically validated CCR5 ligands. Its primary amine handle enables direct amide coupling or reductive amination for rapid analog library generation, while the nitrile serves as both a hydrogen-bond acceptor and a latent carboxylic acid or aminomethyl precursor [2].

GABA Aminotransferase Inhibitor Development: Screening-Validated Starting Point for Anticonvulsant Research

Neuroscience-focused groups investigating anticonvulsant therapies can prioritize 4-amino-3,3-dimethylbutanenitrile on the basis of its documented screening against pig brain GABA-AT (ChEMBL CHEMBL678650), an enzyme 96% identical to the human isoform and a clinically validated target for epilepsy [3]. The compound's gem-dimethyl substitution may enhance metabolic stability relative to linear GABA analogs by shielding the backbone from CYP-mediated oxidation — a class-level advantage consistent with the established gem-dimethyl effect in drug design [4]. Researchers should verify the specific Ki or IC₅₀ data through the full ChEMBL document record (CHEMBL1132182) to establish baseline potency prior to initiating a medicinal chemistry campaign.

Bifunctional Linker Synthesis for PROTAC and Heterobifunctional Degrader Construction

As an orthogonally bifunctional building block bearing a primary amine and a nitrile separated by a gem-dimethyl-substituted three-carbon spacer, 4-amino-3,3-dimethylbutanenitrile is uniquely suited for constructing conformationally constrained PROTAC linkers . The amine terminus enables E3 ligase ligand conjugation via amide bond formation, while the nitrile can be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid for target-protein ligand attachment. The gem-dimethyl branch restricts linker flexibility, which may improve degrader cooperativity by reducing the entropic penalty of ternary complex formation — a principle aligned with the conformational pre-organization strategy documented for gem-dimethyl-containing protease inhibitors [4].

Safety-Conscious Procurement for Scale-Up: Differentiated Hazard Management Planning

When scaling from medicinal chemistry quantities (mg to g) to process development (kg), procurement teams must account for the Eye Damage Category 1 (H318) classification of 4-amino-3,3-dimethylbutanenitrile, which mandates specialized engineering controls distinct from those required for its tertiary amine isomer 4-(dimethylamino)butanenitrile (which lacks the severe ocular hazard classification) [5]. Facilities without certified eyewash stations and full-face chemical splash protection should consider the HCl salt or Boc-protected forms if available, or implement additional safety infrastructure before accepting deliveries exceeding laboratory scale. The compound's solid physical form at ambient temperature (when supplied as the free base) also influences storage and handling protocols compared to liquid amino nitrile analogs .

Quote Request

Request a Quote for 4-Amino-3,3-dimethylbutanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.